molecular formula C13H16O B6272387 4-phenylcycloheptan-1-one CAS No. 67688-28-2

4-phenylcycloheptan-1-one

Cat. No.: B6272387
CAS No.: 67688-28-2
M. Wt: 188.26 g/mol
InChI Key: BVWZAWYJLYZIQD-UHFFFAOYSA-N
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Description

4-phenylcycloheptan-1-one: is an organic compound with the molecular formula C₁₃H₁₆O . It is a cycloheptanone derivative where a phenyl group is attached to the fourth carbon of the cycloheptanone ring. This compound is known for its unique structure, which combines the properties of both cycloheptanone and phenyl groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylcycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cycloheptanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:

Cycloheptanone+BenzeneAlCl3This compound\text{Cycloheptanone} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} Cycloheptanone+BenzeneAlCl3​​this compound

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-phenylcycloheptan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This compound can be reduced to 4-phenylcycloheptanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: 4-phenylcycloheptanoic acid.

    Reduction: 4-phenylcycloheptanol.

    Substitution: 4-nitrophenylcycloheptan-1-one (in nitration).

Scientific Research Applications

Chemistry: 4-phenylcycloheptan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound to understand the behavior of cycloheptanone derivatives in biological systems.

Medicine: This compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: this compound is employed in the production of fragrances and flavors due to its aromatic properties. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-phenylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

    Cycloheptanone: Lacks the phenyl group, making it less versatile in synthetic applications.

    4-phenylcyclohexanone: Contains a six-membered ring instead of a seven-membered ring, leading to different chemical properties.

    4-phenylcyclooctanone: Has an eight-membered ring, which affects its reactivity and stability.

Uniqueness: 4-phenylcycloheptan-1-one stands out due to its seven-membered ring structure combined with a phenyl group. This unique combination imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

67688-28-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-phenylcycloheptan-1-one

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

BVWZAWYJLYZIQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(=O)C1)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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